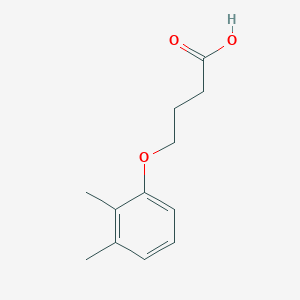![molecular formula C20H22N2O2 B2934362 N-{4-[2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl]phenyl}acetamide CAS No. 2034617-15-5](/img/structure/B2934362.png)
N-{4-[2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl]phenyl}acetamide is a compound that belongs to the racetam family of nootropic drugs, which are known for their cognitive-enhancing properties. This compound contains a 2-pyrrolidone ring and is structurally related to other nootropics like piracetam and aniracetam. It has been studied for its potential effects on cognitive function, memory enhancement, and neuroprotection.
Aplicaciones Científicas De Investigación
N-{4-[2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl]phenyl}acetamide has been studied for various scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and synthetic methodologies.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its cognitive-enhancing properties and potential use in treating neurodegenerative diseases.
Direcciones Futuras
The future directions for the research and development of this compound could involve further investigation into its neuroprotective features , as well as its potential as a prodrug for cognitive function improvement in ischemic brain injury . Further studies could also explore its pharmacological efficacy and possible safety in different animal models .
Mecanismo De Acción
Target of Action
CHEMBL4214922, also known as N-(4-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl)phenyl)acetamide, primarily targets the enzyme Enoyl-[acyl-carrier-protein] reductase [NADPH] FabI . This enzyme plays a crucial role in the fatty acid synthesis pathway of Staphylococcus aureus .
Mode of Action
The compound acts as a competitive inhibitor of the FabI enzyme . It binds to the active site of the enzyme, preventing the substrate from binding, and thus inhibiting the enzyme’s function
Biochemical Pathways
The inhibition of the FabI enzyme disrupts the fatty acid synthesis pathway . Fatty acids are essential components of the bacterial cell membrane. Therefore, the inhibition of this pathway can lead to the disruption of bacterial cell membrane synthesis, affecting the survival and proliferation of the bacteria .
Pharmacokinetics
The compound’s bioavailability, half-life, clearance rate, and other pharmacokinetic parameters would depend on these processes
Result of Action
The primary result of CHEMBL4214922’s action is the inhibition of the FabI enzyme, leading to the disruption of the fatty acid synthesis pathway . This can potentially lead to the death of the bacteria, as the disruption of cell membrane synthesis affects the bacteria’s ability to survive and proliferate .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Two novel methods have been developed for the preparation of N-{4-[2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl]phenyl}acetamide. In the first method, n-butyl (3R)-4-amino-3-phenylbutyrate is alkylated with haloacetamide in dimethylformamide (DMF) in the presence of potassium phosphate monohydrate. The intermediate 4-carbamoylmethylamino-3-phenylbutyrate is subsequently cyclized by refluxing in toluene in the presence of potassium phosphate monohydrate and tetrabutylammonium bromide . In the second method, chloroacetonitrile is used under similar conditions in place of the haloacetamide, leading to the target compound in 40-60% yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
N-{4-[2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like DMF and toluene .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Piracetam: Another racetam nootropic known for its cognitive-enhancing effects.
Aniracetam: A more potent racetam with additional anxiolytic properties.
Phenylpiracetam: A derivative of piracetam with enhanced stimulant effects.
Uniqueness
N-{4-[2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl]phenyl}acetamide is unique due to its specific structural features, including the 2-pyrrolidone ring and the phenylpyrrolidinyl group. These structural elements contribute to its distinct pharmacological profile and potential therapeutic applications .
Propiedades
IUPAC Name |
N-[4-[2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-15(23)21-19-9-7-16(8-10-19)13-20(24)22-12-11-18(14-22)17-5-3-2-4-6-17/h2-10,18H,11-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKQULAMHDFDJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)N2CCC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Methyl-3-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-1,2-dihydropyrazin-2-one](/img/structure/B2934279.png)
![6-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1H-pyrimidine-2,4-dione](/img/structure/B2934281.png)
![3-[(2-Hydroxyethyl)amino]benzoic acid](/img/structure/B2934282.png)
![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-cyclopropyl-1H-pyrrol-3(2H)-one](/img/structure/B2934283.png)
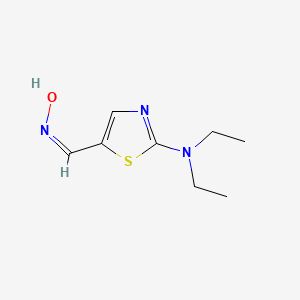
![1-benzyl-9-methyl-2-(morpholine-4-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2934287.png)

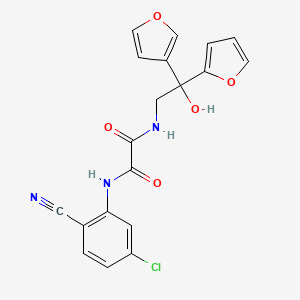
![2-Ethyl-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}butan-1-one](/img/structure/B2934295.png)
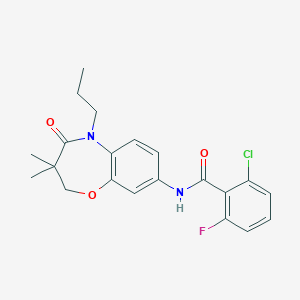
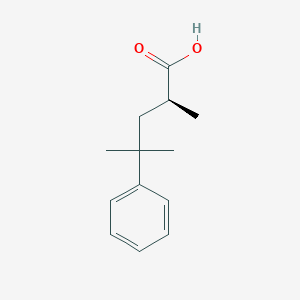
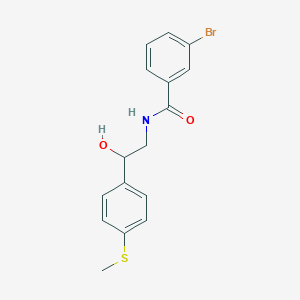
![2-Bromo-5-[(2-methoxyethyl)sulfamoyl]benzoic acid](/img/structure/B2934301.png)
